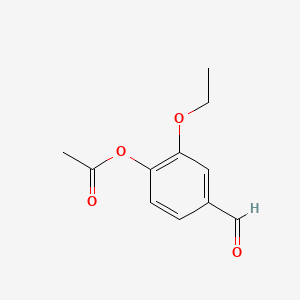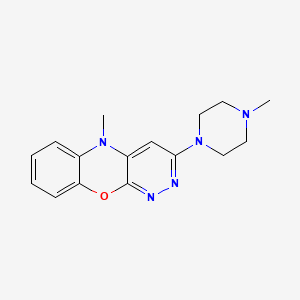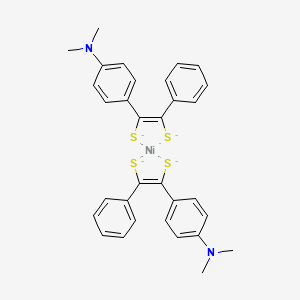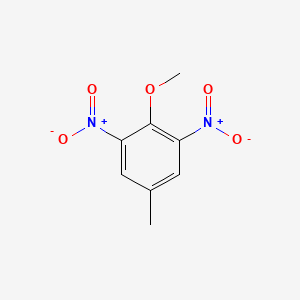
4-甲氧基-3,5-二硝基甲苯
描述
4-Methoxy-3,5-dinitrotoluene, also known as 4-Methyl-2,6-dinitroanisole or 1-Methoxy-4-methyl-2,6-dinitrobenzene, is a nitroaromatic compound with the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol . It appears as a light yellow to yellow-green crystalline solid and is primarily used in research and industrial applications .
科学研究应用
4-Methoxy-3,5-dinitrotoluene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a model compound for studying the effects of nitroaromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including explosives and propellants
作用机制
Mode of Action
Without specific studies on 4-Methoxy-3,5-dinitrotoluene, it’s difficult to determine its exact mode of action. These reactive species can interact with cellular components, leading to various effects .
Biochemical Pathways
Nitroaromatic compounds can be metabolized by various enzymatic processes, including reduction and conjugation reactions .
Result of Action
Nitroaromatic compounds can cause various toxic effects, including oxidative stress and dna damage .
Action Environment
The action of 4-Methoxy-3,5-dinitrotoluene can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, its stability could be affected by exposure to light or heat .
生化分析
Biochemical Properties
4-Methoxy-3,5-dinitrotoluene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with oxygenases, which are enzymes that catalyze the incorporation of oxygen into organic substrates . These interactions are crucial for the oxidative denitration and subsequent ring-fission processes. The compound’s interaction with these enzymes highlights its role in biochemical pathways involving nitro-substituted aromatic compounds .
Cellular Effects
4-Methoxy-3,5-dinitrotoluene has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to exhibit cytotoxic effects on carcinoma cell lines, indicating its potential impact on cell viability and proliferation . The compound’s ability to modulate gene expression and cellular metabolism further underscores its significance in biochemical research.
Molecular Mechanism
The molecular mechanism of 4-Methoxy-3,5-dinitrotoluene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as oxygenases, facilitating oxidative denitration . This interaction leads to the activation or inhibition of these enzymes, thereby influencing various biochemical pathways. Additionally, the compound’s impact on gene expression is mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3,5-dinitrotoluene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to 4-Methoxy-3,5-dinitrotoluene in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of 4-Methoxy-3,5-dinitrotoluene vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxic responses. These studies highlight the importance of dosage regulation in the use of 4-Methoxy-3,5-dinitrotoluene in biochemical research .
Metabolic Pathways
4-Methoxy-3,5-dinitrotoluene is involved in several metabolic pathways, particularly those related to the degradation of nitro-substituted aromatic compounds. The compound interacts with enzymes such as oxygenases, which facilitate its oxidative denitration and subsequent breakdown . These interactions affect metabolic flux and metabolite levels, underscoring the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 4-Methoxy-3,5-dinitrotoluene within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical activity and its impact on cellular processes.
Subcellular Localization
4-Methoxy-3,5-dinitrotoluene exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in biochemical pathways.
准备方法
The synthesis of 4-Methoxy-3,5-dinitrotoluene typically involves the nitration of 4-Methylanisole. The process includes the following steps :
Nitration Reaction: 4-Methylanisole is treated with a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3 and 5 positions of the aromatic ring.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as toluene, to obtain the desired compound with high purity.
Industrial production methods may involve similar nitration processes but are scaled up and optimized for higher yields and cost-effectiveness.
化学反应分析
4-Methoxy-3,5-dinitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of corresponding phenoxide derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acids, bases, reducing agents, and oxidizing agents. Major products formed from these reactions include amino derivatives, phenoxide derivatives, and carboxylic acids .
相似化合物的比较
4-Methoxy-3,5-dinitrotoluene can be compared with other nitroaromatic compounds, such as:
2,4-Dinitrotoluene: Similar in structure but with nitro groups at different positions, leading to different reactivity and applications.
2,6-Dinitrotoluene: Another isomer with distinct chemical properties and uses.
4-Nitroanisole: Lacks the second nitro group, resulting in different chemical behavior and applications.
属性
IUPAC Name |
2-methoxy-5-methyl-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNUPXQONRHUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293473 | |
| Record name | 2,6-Dinitro-4-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29455-11-6 | |
| Record name | 29455-11-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dinitro-4-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-3,5-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


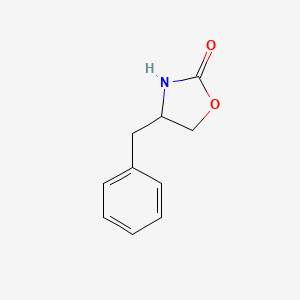

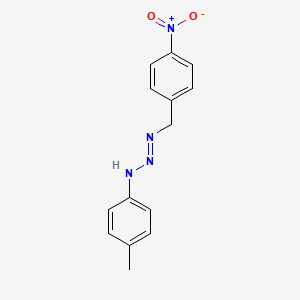

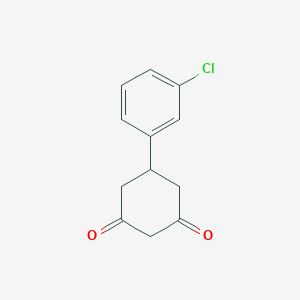
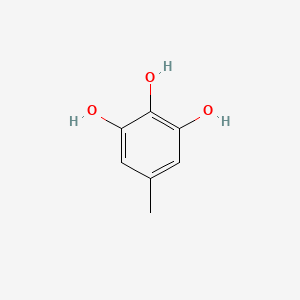

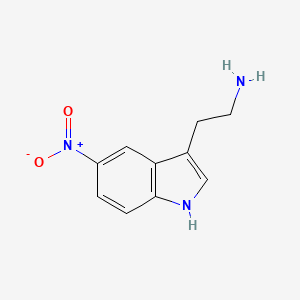
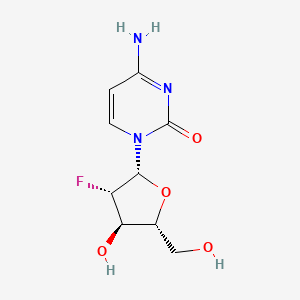
![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)
